molecular formula C5H7IO2 B2370086 5-(Iodomethyl)oxolan-2-one CAS No. 1729-32-4

5-(Iodomethyl)oxolan-2-one

Cat. No. B2370086
CAS RN: 1729-32-4
M. Wt: 226.013
InChI Key: JINVQKMSBSYTHN-UHFFFAOYSA-N
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Description

5-(Iodomethyl)oxolan-2-one is a chemical compound that has gained attention in the scientific community due to its unique structure and potential applications. It has the molecular formula C5H7IO2 .


Synthesis Analysis

The synthesis of 5-(Iodomethyl)oxolan-2-one involves the reaction of 4-pentenoic acid and iodine in acetonitrile . This process forms a cyclic iodonium three-membered ring intermediate .


Molecular Structure Analysis

The molecular structure of 5-(Iodomethyl)oxolan-2-one contains a total of 15 bonds, including 8 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, and 1 aliphatic ester .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of 5-(Iodomethyl)oxolan-2-one is an iodolactonization . In this reaction, I+ reacts with the CC-π electron donor to form a cyclic iodonium three-membered ring intermediate .

Scientific Research Applications

Stereoelectronic Effects in Radiation-Activated Antitumor Prodrugs

The compound 5-(Iodomethyl)oxolan-2-one and its derivatives have been investigated for their potential as radiation-activated antitumor prodrugs. Research by Mori, Hatta, and Nishimoto (2000) explored a series of compounds, specifically 5-fluoro-1-(2'-oxocycloalkyl)uracils, which undergo one-electron reductive release of antitumor 5-fluorouracil in anoxic aqueous solution when exposed to radiation. This indicates a promising avenue for targeted cancer therapy, highlighting the importance of structural flexibility and the electron-reductive release mechanism in the effectiveness of these prodrugs (Mori, Hatta, & Nishimoto, 2000).

Applications in Organic Synthesis

The chemistry of Oxolan-2-ones, closely related to 5-(Iodomethyl)oxolan-2-one, plays a significant role in organic synthesis. Ghochikyan et al. (2019) utilized 2-(2-chloroprop-2-en-1-yl)-5,5-dimethyloxolan-2-one and arylboronic acids in a Suzuki-Miyaura Reaction, producing novel oxolan-2-one derivatives. This demonstrates the compound's utility in synthesizing diverse organic molecules, potentially applicable in various fields including pharmaceuticals and material sciences (Ghochikyan et al., 2019).

Advances in Synthetic Methodologies

Research by Fujita et al. (2013) showcased the synthesis of 12-hydroxymonocerins through stereoselective oxylactonization, utilizing a chiral hypervalent iodine(III) species. This study highlights the compound's role in synthesizing complex molecular structures, beneficial for the development of new drugs and chemicals (Fujita, Mori, Shimogaki, & Sugimura, 2013).

Mechanism of Action

The mechanism of action in the synthesis of 5-(Iodomethyl)oxolan-2-one involves the carboxylate group opening the electrophilic intermediate to form the product lactone . The formation of 5-membered rings (gamma-lactones) is favored due to optimum entropic and enthalpic parameters of activation .

properties

IUPAC Name

5-(iodomethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IO2/c6-3-4-1-2-5(7)8-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINVQKMSBSYTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Iodomethyl)oxolan-2-one

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